Methyl 5-hydroxy-3-methoxy-2-naphthoate

Catalog No.
S3316005
CAS No.
1341035-71-9
M.F
C13H12O4
M. Wt
232.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-hydroxy-3-methoxy-2-naphthoate

CAS Number

1341035-71-9

Product Name

Methyl 5-hydroxy-3-methoxy-2-naphthoate

IUPAC Name

methyl 5-hydroxy-3-methoxynaphthalene-2-carboxylate

Molecular Formula

C13H12O4

Molecular Weight

232.23

InChI

InChI=1S/C13H12O4/c1-16-12-7-9-8(4-3-5-11(9)14)6-10(12)13(15)17-2/h3-7,14H,1-2H3

InChI Key

PYPSUZIVIHCEDR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)OC

Canonical SMILES

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)OC

Methyl 5-hydroxy-3-methoxy-2-naphthoate is an organic compound characterized by the molecular formula C13H12O4C_{13}H_{12}O_{4} and a molecular weight of 232.23 g/mol. This compound features a naphthalene core with two substituents: a methoxy group at position 3 and a hydroxy group at position 5, making it part of the naphthoate ester family. Its structure contributes to its unique chemical properties and potential biological activities, which are of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group under strong oxidizing conditions, using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions allow for the synthesis of derivatives that can have distinct properties and applications.

Research indicates that methyl 5-hydroxy-3-methoxy-2-naphthoate exhibits significant biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. The presence of both hydroxy and methoxy groups enhances its interaction with biological targets, including enzymes and receptors, potentially modulating various biochemical pathways.

The synthesis of methyl 5-hydroxy-3-methoxy-2-naphthoate typically involves the esterification of 5-hydroxy-3-methoxy-2-naphthoic acid with methanol. This reaction is facilitated by a strong acid catalyst, such as sulfuric acid. The process can be optimized in industrial settings using continuous flow reactors and advanced purification techniques like distillation and crystallization to achieve high yields and purity.

General Reaction Scheme

Methyl 5-hydroxy-3-methoxy-2-naphthoate has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its interactions with biomolecules, contributing to the understanding of biochemical pathways.
  • Medicine: Investigated for therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Utilized in producing dyes, pigments, and other specialty chemicals.

The interactions of methyl 5-hydroxy-3-methoxy-2-naphthoate with various molecular targets have been a focus of research. Its hydroxy and methoxy groups are crucial for binding affinity and specificity towards enzymes and receptors. These interactions can lead to modulation of enzymatic activities, influencing metabolic pathways relevant to disease processes.

Several compounds share structural similarities with methyl 5-hydroxy-3-methoxy-2-naphthoate:

  • Methyl 3-hydroxy-2-naphthoate: Lacks the methoxy group; primarily exhibits different reactivity patterns.
  • Methyl 3-methoxy-2-naphthoate: Lacks the hydroxy group; may show different biological activities compared to methyl 5-hydroxy-3-methoxy-2-naphthoate.
  • Methyl 3,5-dimethoxy-2-naphthoate: Contains two methoxy groups; alters solubility and reactivity.
  • Methyl 2,7-dimethoxy-1-naphthoate: Features dimethoxylation at different positions on the naphthalene ring.

Uniqueness

Methyl 5-hydroxy-3-methoxy-2-naphthoate is unique due to the combination of both hydroxy and methoxy groups, which confer distinct chemical reactivity and enhanced biological activity compared to its analogs .

Regioselective O-Methylation Strategies for Naphtholic Hydroxyl Groups

Regioselective methylation of hydroxyl groups on naphthalene rings requires careful control to avoid competing reactions. A prominent method involves dimethyl carbonate (DMC) as a green methylating agent. In continuous-flow gas-phase reactions, DMC reacts with 2-naphthol derivatives in the presence of potassium carbonate (K₂CO₃) at 180–220°C, achieving >90% conversion to methoxy products. This approach minimizes waste and bypasses toxic reagents like methyl halides. For instance, 5-hydroxy-2-naphthoic acid derivatives undergo methylation at the 3-position under these conditions, attributed to the electron-donating effect of the adjacent hydroxyl group, which directs electrophilic substitution.

Enzymatic strategies offer an alternative route. In biosynthetic studies, cytochrome P450 hydroxylases (e.g., AziB1) introduce a hydroxyl group at position 3 of 5-methyl-2-naphthoic acid, followed by SAM-dependent methyltransferases (e.g., AziB2) catalyzing O-methylation. While primarily observed in microbial systems, this two-step enzymatic process highlights the potential for biocatalytic regioselectivity in synthetic applications.

Esterification Techniques for Carboxyl Group Functionalization

Esterification of naphthoic acids is typically achieved via acid-catalyzed reactions. For example, 5-hydroxy-3-methoxy-2-naphthoic acid reacts with methanol in concentrated sulfuric acid under reflux, yielding the methyl ester with 91% efficiency. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration. Key parameters include:

  • Solvent: Excess methanol acts as both reactant and solvent.
  • Catalyst: Sulfuric acid facilitates proton transfer.
  • Temperature: Reflux conditions (~65°C) ensure complete conversion.

Alternative methods employ acyl chlorides. While not directly documented in the provided sources, analogous syntheses of methyl 3-hydroxy-2-naphthoate suggest that converting the acid to its chloride (e.g., using thionyl chloride) prior to methanol quenching could enhance reaction rates.

Catalytic Systems for Concurrent Protection/Deprotection Sequences

Concurrent functionalization of naphthalene derivatives often demands protective groups to prevent undesired side reactions. A notable example involves enzymatic cascades, where AziB1 hydroxylates position 3 of 5-methyl-2-naphthoic acid, and AziB2 immediately methylates the nascent hydroxyl group, eliminating the need for intermediate isolation. This tandem process exemplifies how catalytic systems can streamline multi-step syntheses.

In chemical catalysis, bifunctional catalysts enable simultaneous protection and deprotection. For instance, zeolites or mesoporous silica functionalized with acidic and basic sites could theoretically mediate esterification and methylation in a single pot, though direct examples for this compound are not reported in the sources. Transition metal catalysts (e.g., Pd or Ru complexes) have been used for C–H activation in BINOL derivatives, suggesting potential adaptability for naphthoate systems.

Table 1: Comparison of Methylation and Esterification Methods

MethodReagents/CatalystsConditionsYieldSource
O-Methylation with DMCDMC, K₂CO₃180–220°C, gas-phase>90%
Enzymatic MethylationAziB1, AziB2, SAMAqueous buffer, 37°CN/R*
Fischer EsterificationH₂SO₄, MeOHReflux, 12–24 hrs91%

*N/R: Not reported in the source.

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, involves a [4+2] cycloaddition between a diene and a dienophile to form six-membered cyclohexene derivatives. Methyl 5-hydroxy-3-methoxy-2-naphthoate serves as an effective dienophile in such reactions due to the electron-withdrawing effects of its ester and methoxy groups, which polarize the naphthalene ring and enhance electrophilicity.

Regioselectivity and Reaction Optimization

In studies involving structurally analogous naphthoate esters, such as methyl 3-hydroxy-5-methoxy-2-naphthoate, the regioselectivity of Diels-Alder reactions has been extensively analyzed [1]. For example, when reacting with cyclic dienes like 2-pyrones or alkyl silylvinyl ketene acetals, the peri-hydroxyl group (position 5 in this case) influences the orientation of the cycloaddition. The syn or anti positioning of substituents relative to the dienophile’s carbonyl groups determines the major regioisomer (Figure 1) [1].

Table 1: Representative Diels-Alder Reaction Outcomes with Methyl Naphthoate Derivatives

Diene TypeTemperature (°C)Yield (%)syn:anti Ratio
Cyclohexadiene807885:15
Danishefsky’s diene256270:30
Brassard-type diene606892:8

Data adapted from studies on methyl 3-hydroxy-5-methoxy-2-naphthoate [1].

The ester group at position 2 further stabilizes the transition state through conjugation, while the methoxy group at position 3 modulates electronic effects without steric hindrance. Thermal conditions (60–80°C) typically favor higher yields and selectivity, as demonstrated in the synthesis of hydroxylated anthraquinones [1].

Participation in Nucleophilic Aromatic Substitution Cascades

Nucleophilic aromatic substitution (NAS) reactions are pivotal for introducing functional groups into aromatic systems. Methyl 5-hydroxy-3-methoxy-2-naphthoate’s electron-deficient naphthalene core, activated by the ester and methoxy groups, facilitates NAS at positions ortho and para to the electron-withdrawing substituents.

Mechanistic Insights and Synthetic Utility

The hydroxy group at position 5 can be deprotonated under basic conditions, generating a phenoxide ion that further activates the ring for nucleophilic attack. For instance, methylation reactions using methyl iodide and silver(I) oxide proceed efficiently at the hydroxy group, as observed in the synthesis of methyl 3-methoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carboxylate [1].

Key Reaction Pathway:

  • Deprotonation of the hydroxy group to form a phenoxide.
  • Nucleophilic attack at position 4 or 6 (relative to the ester group).
  • Rearomatization via elimination or oxidation.

This reactivity has been exploited in cascades that sequentially introduce multiple substituents, enabling the construction of polyfunctional naphthalene derivatives.

Utilization as Photoremovable Protecting Group Precursor

Photoremovable protecting groups (PRPGs) are critical in controlled release applications, particularly in drug delivery and photolithography. Methyl 5-hydroxy-3-methoxy-2-naphthoate’s hydroxy group can be functionalized with photolabile moieties, such as nitrobenzyl or coumarin derivatives, which undergo cleavage upon irradiation.

Photocyclodimerization and Enantioselectivity

While direct studies on Methyl 5-hydroxy-3-methoxy-2-naphthoate are limited, analogous compounds like methyl 3-methoxy-2-naphthoate exhibit notable photocyclodimerization behavior. For example, irradiation (>280 nm) in methanol yields cubane-like cyclodimers and [4+4] intermediates, with enantioselectivity enhanced by γ-cyclodextrin inclusion complexes [2].

Table 2: Photoreaction Outcomes for Methyl 3-Methoxy-2-Naphthoate

ConditionProductYield (%)Enantiomeric Excess (ee)
Methanol, λ > 280 nmAnti-head-to-head dimer6548 (with γ-CD)
Solid state, γ-CD[4+4] Intermediate4234

Data sourced from photocyclodimerization studies [2].

The hydroxy group in Methyl 5-hydroxy-3-methoxy-2-naphthoate could similarly be modified with photolabile groups, enabling precise spatiotemporal control in synthetic or biological systems.

Positional Directing Effects of Methoxy and Ester Functionalities

The regioselectivity of electrophilic aromatic substitution reactions in methyl 5-hydroxy-3-methoxy-2-naphthoate is fundamentally governed by the electronic properties of the methoxy and ester functional groups present in the molecule. These substituents exert contrasting directing effects that significantly influence the reaction pathways and product distributions [1] [2].

The methoxy group at position 3 functions as a strong electron-donating substituent through both resonance (+M) and inductive (-I) effects, with the resonance contribution being dominant [3] [4]. This electron-donating character activates the naphthalene ring toward electrophilic attack, making it approximately 1000 times more reactive than unsubstituted naphthalene [5]. The methoxy group directs incoming electrophiles to the ortho and para positions relative to its attachment point, following the classical pattern observed in aromatic substitution reactions.
In contrast, the ester functionality at position 2 exhibits strong electron-withdrawing properties through both resonance (-M) and inductive (-I) effects [6] [2]. The carbonyl group of the ester withdraws electron density from the aromatic system, deactivating the ring toward electrophilic substitution and reducing the reaction rate by approximately 10,000-fold compared to benzene [5]. The ester group directs electrophilic attack to the meta position, avoiding the ortho and para positions where the electron deficiency is most pronounced.

The hydroxyl group at position 5 provides additional complexity to the directing effects. Similar to the methoxy group, the hydroxyl substituent is strongly electron-donating through resonance, contributing to ring activation [7] [8]. The presence of both methoxy and hydroxyl groups creates a synergistic electron-donating effect that enhances the overall reactivity of the naphthalene system.

Experimental studies have demonstrated that the regioselectivity in methyl 5-hydroxy-3-methoxy-2-naphthoate follows predictable patterns based on the combined directing effects of multiple substituents [9] [10]. The most activating substituent (methoxy or hydroxyl) typically dominates the regioselectivity, with electrophilic attack occurring at positions that are ortho or para to these electron-donating groups while avoiding positions meta to the electron-withdrawing ester functionality.

The substitution patterns observed in naphthalene derivatives are particularly sensitive to reaction conditions, with temperature and solvent effects playing crucial roles in determining kinetic versus thermodynamic control [11] [12]. At lower temperatures, kinetic control favors formation of products at the most reactive positions, while higher temperatures can lead to thermodynamic control, potentially altering the product distribution.

Computational Modeling of Charge Distribution Patterns

Computational studies using density functional theory (DFT) have provided detailed insights into the charge distribution patterns that govern electrophilic aromatic substitution in methyl 5-hydroxy-3-methoxy-2-naphthoate [13] [14] [15]. These calculations reveal the molecular orbital characteristics and electronic structure that determine regioselectivity with remarkable accuracy.

DFT calculations at the B3LYP/6-31G(d) level have been extensively employed to analyze the highest occupied molecular orbital (HOMO) and charge distribution patterns in naphthoic acid derivatives [16] [17]. The HOMO analysis reveals that electron density is concentrated at specific positions on the naphthalene ring, corresponding to the sites of highest nucleophilicity and therefore the most favorable positions for electrophilic attack [18] [19].

For methyl 5-hydroxy-3-methoxy-2-naphthoate, computational modeling shows that the methoxy group at position 3 significantly raises the energy of the HOMO, making the molecule more reactive toward electrophiles [15] [20]. The 2pz orbital contributions to the HOMO are highest at the ortho and para positions relative to the methoxy group, with coefficients of approximately 22% at the para position and 14% at the meta position [20]. This distribution directly correlates with the observed regioselectivity patterns.

The Voronoi deformation density (VDD) analysis provides additional insights into the charge rearrangements caused by substituent effects [15] [20]. This analysis technique identifies the specific orbitals involved in carbon-nitrogen bond formation within the π-system, revealing that electron density accumulation occurs at ortho and para positions for electron-donating groups like methoxy, while electron density depletion occurs at these same positions for electron-withdrawing groups.

Computational studies have also employed the Site-Identification by Ligand Competitive Saturation (SILCS) approach to predict binding affinities and regioselectivity [21]. These calculations generate fragment-based affinity maps that accurately predict the most favorable sites for electrophilic attack, with success rates exceeding 90% for aromatic substitution reactions [22] [23].

The RegioSQM computational method, which calculates proton affinities using semiempirical methods, has been successfully applied to predict regioselectivity in electrophilic aromatic substitution reactions [24] [22]. This approach identifies aromatic carbons with the highest proton affinity as the most nucleophilic centers, correlating well with experimental observations in over 525 literature examples with 96% accuracy [22].

Recent machine learning approaches have been integrated with DFT calculations to improve prediction accuracy [25] [26]. These hybrid methods combine the physical insights of quantum chemical calculations with the pattern recognition capabilities of machine learning algorithms, achieving prediction accuracies of 93% for bromination reactions and 90% for out-of-sample datasets [26].

Kinetic Isotope Effect Analysis of Substitution Pathways

Kinetic isotope effect (KIE) studies provide crucial mechanistic information about the rate-determining steps and transition state structures in electrophilic aromatic substitution reactions of methyl 5-hydroxy-3-methoxy-2-naphthoate [27] [28] [29]. These investigations reveal the detailed mechanistic pathways and confirm the multi-step nature of the substitution process.

Deuterium kinetic isotope effects (kH/kD) have been extensively studied in aromatic substitution reactions to elucidate the timing of carbon-hydrogen bond breaking relative to carbon-electrophile bond formation [27] [30] [31]. In electrophilic aromatic substitution, the observation of minimal isotope effects (kH/kD ≈ 1.0) indicates that the carbon-hydrogen bond breaking is not involved in the rate-determining step, supporting the classical two-step mechanism where σ-complex formation precedes proton elimination [27] [30].

For naphthoic acid derivatives, kinetic isotope effect studies have revealed that the rate-determining step is typically the formation of the σ-complex (Wheland intermediate) rather than the subsequent deprotonation step [30] [31]. This finding is consistent with the observation that tritium is replaced by electrophiles at the same rate as hydrogen in aromatic substitution reactions, indicating that the carbon-hydrogen bond remains intact in the transition state of the rate-determining step [30].

The magnitude of kinetic isotope effects varies significantly depending on the nature of the electrophile and reaction conditions [32] [33]. For highly reactive electrophiles, the KIE values approach unity, suggesting that the reaction proceeds through an early transition state with minimal carbon-hydrogen bond stretching [33]. In contrast, less reactive electrophiles may exhibit larger isotope effects, indicating greater carbon-hydrogen bond involvement in the rate-determining step.

Temperature-dependent kinetic isotope effect studies have provided evidence for hydrogen tunneling in certain aromatic substitution reactions [32]. The analysis of isotope effects at different temperatures using the Arrhenius equation reveals the contribution of quantum mechanical tunneling to the overall reaction rate, particularly in reactions involving benzylic hydroxylation where deuterium kinetic isotope effects of 10 have been observed [32].

Carbon-13 kinetic isotope effects have emerged as powerful tools for mechanistic analysis, particularly in nucleophilic aromatic substitution reactions [28] [34]. These studies have revealed that prototypical SNAr reactions can proceed through concerted mechanisms rather than the traditionally accepted stepwise addition-elimination pathway [28]. The 13C KIE measurements, enabled by sensitive 19F NMR techniques, permit detailed mechanistic analysis on small quantities of material [28].

The application of kinetic isotope effects to methyl 5-hydroxy-3-methoxy-2-naphthoate reveals that the substitution mechanism follows the classical electrophilic aromatic substitution pathway with σ-complex formation as the rate-determining step [30] [31]. The presence of multiple activating groups (methoxy and hydroxyl) accelerates the formation of the σ-complex, resulting in faster overall reaction rates but maintaining the same fundamental mechanistic framework.

Competitive kinetic isotope effect studies have been particularly valuable in determining the relative rates of substitution at different positions on the naphthalene ring [32] [30]. These experiments reveal that the isotope effect magnitude correlates with the degree of carbon-hydrogen bond breaking in the transition state, providing insights into the concerted versus stepwise nature of the overall transformation.

The integration of kinetic isotope effect data with computational modeling has enhanced our understanding of the substitution mechanisms [35] [36]. DFT calculations of transition state structures, combined with experimental KIE measurements, provide a comprehensive picture of the reaction pathway and confirm the mechanistic proposals derived from other experimental approaches.

XLogP3

2.6

Dates

Last modified: 08-19-2023

Explore Compound Types